molecular formula C11H9BrO B8671553 5-bromo-1-Naphthalenemethanol

5-bromo-1-Naphthalenemethanol

Cat. No.: B8671553
M. Wt: 237.09 g/mol
InChI Key: NORNTHXAMOXDKX-UHFFFAOYSA-N
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Description

5-bromo-1-Naphthalenemethanol: is an organic compound with the molecular formula C11H9BrO and a molecular weight of 237.09 g/mol It is a derivative of naphthalene, where a bromine atom is substituted at the 5th position and a hydroxymethyl group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-Naphthalenemethanol typically involves the bromination of naphthalene followed by a hydroxymethylation reaction. One common method includes the bromination of naphthalene using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromonaphthalene. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base like sodium hydroxide to produce this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and hydroxymethylation reactions, but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-bromo-1-Naphthalenemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-bromo-1-Naphthalenemethanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems.

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its brominated structure makes it useful in flame retardants and other materials requiring high thermal stability .

Mechanism of Action

The mechanism of action of 5-bromo-1-Naphthalenemethanol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can influence the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

  • (4-Bromonaphthalen-1-yl)methanol
  • (3-Bromonaphthalen-1-yl)methanol
  • (2-Bromonaphthalen-1-yl)methanol

Uniqueness: 5-bromo-1-Naphthalenemethanol is unique due to the specific positioning of the bromine atom and hydroxymethyl group, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different physical properties, reactivity patterns, and applications .

Properties

Molecular Formula

C11H9BrO

Molecular Weight

237.09 g/mol

IUPAC Name

(5-bromonaphthalen-1-yl)methanol

InChI

InChI=1S/C11H9BrO/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-6,13H,7H2

InChI Key

NORNTHXAMOXDKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)Br)CO

Origin of Product

United States

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